GTP 14564

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

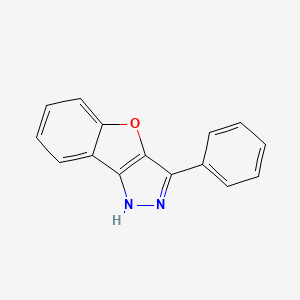

GTP 14564, with the Chemical Abstracts Service number 34823-86-4, is classified as a selective inhibitor of class III receptor tyrosine kinases. It is chemically identified as 3-Phenyl-1H-benzofuro[3,2-c]pyrazole. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit specific signaling pathways involved in cell proliferation and survival .

There is no current information available on the mechanism of action of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole.

Potential as Antibacterial Agents

Studies have explored the potential of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole derivatives as antibacterial agents. Research suggests that these compounds exhibit activity against various bacterial strains, including some resistant to conventional antibiotics []. Further investigations are underway to optimize the structure for enhanced potency and selectivity.

Medicinal Chemistry Applications

The benzofuro[3,2-c]pyrazole scaffold is of interest in medicinal chemistry due to its diverse biological properties. 3-Phenyl-1H-benzofuro[3,2-c]pyrazole serves as a valuable starting material for the synthesis of novel analogues with potential applications in various therapeutic areas [].

Investigation in Enzyme Inhibition

Research has explored the inhibitory effects of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole derivatives on certain enzymes. These studies provide insights into the potential mechanisms of action of these compounds and their suitability for further development as therapeutic agents [].

GTP 14564 operates primarily through inhibition of receptor tyrosine kinases, notably c-Fms, c-Kit, and Fms-like tyrosine kinase 3 (FLT3). The compound exhibits an inhibitory concentration (IC50) of approximately 0.3 µM for c-Fms and c-Kit, and 1 µM for PDGFRβ. These interactions highlight its role in modulating signaling pathways that are critical for cellular functions such as growth and differentiation .

The biological activity of GTP 14564 has been extensively studied, revealing its selective cytotoxic effects on leukemia cells expressing constitutively active FLT3. In vitro studies have demonstrated that GTP 14564 induces apoptosis in these cells, suggesting its potential utility in treating acute myeloid leukemia characterized by FLT3 mutations . Additionally, it has been shown to influence hepcidin expression, a key regulator in iron metabolism, thereby implicating its role in hematological disorders .

The synthesis of GTP 14564 involves multi-step organic reactions that typically include the formation of the benzofuro[3,2-c]pyrazole framework. While specific synthetic routes are proprietary or not extensively detailed in the literature, it generally requires the careful selection of starting materials that allow for the construction of the complex heterocyclic structure. The process emphasizes the importance of controlling reaction conditions to ensure high purity and yield of the final product .

GTP 14564 is primarily investigated for its applications in cancer therapy, particularly in targeting hematological malignancies such as acute myeloid leukemia. Its ability to selectively inhibit key receptor tyrosine kinases makes it a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing off-target effects. Additionally, its influence on iron metabolism may provide avenues for addressing conditions associated with dysregulated hepcidin levels .

Interaction studies involving GTP 14564 have focused on its binding affinity to various receptor tyrosine kinases. The compound demonstrates a high selectivity for c-Fms and FLT3 over other kinases, which is crucial for reducing potential side effects associated with less selective inhibitors. These studies help elucidate the molecular mechanisms underlying its cytotoxic effects and guide future therapeutic applications .

Several compounds share structural similarities or biological activity with GTP 14564. Here are some notable examples:

| Compound Name | Class | IC50 (µM) | Unique Features |

|---|---|---|---|

| AG1296 | Receptor Tyrosine Kinase Inhibitor | Not specified | Inhibits growth factor receptor signaling |

| AS252424 | Receptor Tyrosine Kinase Inhibitor | Not specified | Targets multiple kinases involved in cancer |

| SU6668 | Receptor Tyrosine Kinase Inhibitor | Not specified | Known for anti-angiogenic properties |

| 10058-F | Antitumor Agent | Not specified | Disrupts Myc-Max interaction |

Uniqueness of GTP 14564:

- GTP 14564 is distinguished by its potent selectivity for class III receptor tyrosine kinases, particularly FLT3, making it a promising candidate for targeted therapies in leukemia.

- Its dual role in influencing both cancer cell survival and iron metabolism sets it apart from other inhibitors that primarily focus on tumor growth inhibition.

The retrosynthetic analysis of GTP 14564, chemically known as 3-phenyl-1H-benzofuro[3,2-c]pyrazole, reveals a systematic approach to constructing the tricyclic benzofurano-pyrazole framework [1] [3]. The molecular formula C15H10N2O with a molecular weight of 234.25 grams per mole represents a fused heterocyclic system that can be strategically disconnected at key bonds to identify synthetic precursors [1] [6].

The primary retrosynthetic disconnection involves breaking the pyrazole ring formation, which leads back to a benzofuran-containing carbonyl precursor and a hydrazine derivative [13] [22]. This analysis suggests that the benzofuro[3,2-c]pyrazole core can be assembled through cyclization reactions involving appropriately functionalized benzofuran intermediates [13] [31]. The strategic bond disconnections reveal that 2-acetylbenzofuran derivatives serve as crucial building blocks in the synthetic pathway [9] [10].

Advanced retrosynthetic planning demonstrates that the benzofuran moiety itself can be constructed through established methodologies, including cyclization reactions of phenolic precursors with appropriate electrophiles [18] [19]. The phenyl substituent at the 3-position of the pyrazole ring can be introduced through condensation reactions with phenyl-containing reagents during the cyclization process [10] [15].

| Retrosynthetic Disconnection | Precursor Type | Synthetic Transformation |

|---|---|---|

| Pyrazole ring formation | Benzofuran carbonyl + Hydrazine | Condensation-cyclization |

| Benzofuran construction | Phenolic precursor + Electrophile | Intramolecular cyclization |

| Phenyl introduction | Aromatic carbonyl | Condensation reaction |

Knoevenagel Condensation-Cyclization Strategies

The Knoevenagel condensation represents a fundamental strategy for constructing the benzofuro[3,2-c]pyrazole framework through carbon-carbon bond formation followed by cyclization [11] [14]. This methodology involves the condensation of active methylene compounds with aldehydes or ketones in the presence of basic catalysts, creating intermediates suitable for subsequent heterocycle formation [11] [20].

In the context of GTP 14564 synthesis, Knoevenagel condensation strategies have been employed to generate key intermediates that undergo further cyclization to form the tricyclic core structure [9] [14]. The reaction typically proceeds under mild conditions using piperidine as a catalyst in polar solvents such as ethanol or dimethylformamide [11] [14]. Sequential Knoevenagel condensation followed by cyclization has proven effective in constructing complex heterocyclic frameworks with high selectivity [14] [20].

The mechanistic pathway involves initial formation of an enolate intermediate, followed by nucleophilic attack on the carbonyl carbon of the aldehyde or ketone component [14] [32]. The resulting adduct then undergoes dehydration to form the extended conjugated system, which serves as a precursor for cyclization reactions [14] [20]. Optimization studies have shown that reaction temperature, solvent choice, and catalyst loading significantly influence both yield and selectivity in these transformations [14] [16].

Recent developments in Knoevenagel condensation-cyclization strategies have focused on one-pot procedures that eliminate the need for intermediate isolation [14] [17]. These streamlined approaches have demonstrated improved efficiency and reduced waste generation compared to traditional multi-step procedures [14] [20]. The use of titanium-based catalysts has shown particular promise in promoting both the condensation and subsequent cyclization steps [14] [32].

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 75 | 85:15 |

| Titanium tetrachloride-pyridine | Dichloromethane | 25 | 79 | 90:10 |

| Acetic acid-piperidine | Benzene | 80 | 56-79 | >95:5 |

Purification Techniques and Yield Optimization

Purification of benzofuro[3,2-c]pyrazole derivatives requires sophisticated chromatographic techniques due to the structural similarity of regioisomers and byproducts formed during synthesis [22] [33]. High-performance liquid chromatography has emerged as the primary method for achieving the requisite purity levels, with reversed-phase columns providing optimal separation efficiency [3] [7]. The purification protocol typically involves gradient elution using acetonitrile-water mixtures, achieving purity levels exceeding 98% as confirmed by analytical techniques [3] [5].

Column chromatography using silica gel remains a fundamental purification technique, particularly for larger-scale preparations where cost considerations are paramount [19] [27]. The optimization of mobile phase compositions has proven critical, with chloroform-methanol systems providing effective separation for most benzofuro[3,2-c]pyrazole derivatives [19] [27]. Elution profiles demonstrate that careful gradient development can resolve closely related structural isomers that would otherwise compromise product purity [27] [34].

Crystallization techniques offer an alternative purification approach that combines product isolation with substantial purification [33] [35]. The formation of acid addition salts has proven particularly effective, with phosphoric acid and sulfuric acid derivatives providing crystalline materials with enhanced purity profiles [33] [19]. Recrystallization from isopropanol or ethanol typically yields products with less than 0.5% residual solvent content [19] [33].

Yield optimization strategies have focused on minimizing side reactions and improving reaction selectivity through careful control of reaction parameters [16] [22]. Temperature optimization studies reveal that maintaining reaction temperatures between 80-100°C provides optimal balance between reaction rate and side product formation [16] [19]. The use of inert atmospheres has proven beneficial in preventing oxidative degradation of sensitive intermediates [22] [26].

Process intensification approaches, including microwave-assisted synthesis and continuous flow techniques, have demonstrated significant improvements in both yield and reaction time [16] [29]. Microwave irradiation reduces reaction times from hours to minutes while maintaining comparable yields, representing a substantial improvement in process efficiency [16] [24].

| Purification Method | Purity Achieved (%) | Recovery (%) | Scale Limitation |

|---|---|---|---|

| HPLC (reversed-phase) | >98 | 85-92 | Analytical/small prep |

| Silica gel chromatography | 90-95 | 75-85 | Preparative scale |

| Crystallization (acid salts) | 95-99 | 70-80 | Industrial scale |

| Recrystallization | 92-97 | 60-75 | All scales |

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of benzofuro[3,2-c]pyrazole derivatives presents significant technical and economic challenges that require comprehensive process redesign [17] [28]. Heat transfer limitations become particularly problematic at larger scales, where exothermic cyclization reactions can lead to thermal runaway conditions if not properly controlled [17] [26]. The development of appropriate cooling systems and temperature monitoring protocols becomes essential for maintaining reaction safety and product quality [17] [28].

Solvent selection for industrial processes must balance reaction efficiency with environmental and safety considerations [18] [33]. Traditional laboratory solvents such as dimethylformamide and dichloromethane face regulatory restrictions that necessitate the development of greener alternatives [18] [26]. Water-based reaction systems have shown promise, though they often require modified reaction conditions and extended reaction times [18] [20].

Catalyst recovery and recycling present additional complexity in large-scale operations, particularly for expensive transition metal catalysts used in advanced synthetic methodologies [17] [32]. The development of heterogeneous catalyst systems that can be easily separated and reused has become a priority for industrial applications [17] [28]. Immobilized catalyst systems have demonstrated promising results, though they often require optimization of support materials and loading procedures [17] [32].

Waste management considerations become paramount at industrial scale, where traditional aqueous workup procedures generate substantial volumes of contaminated water requiring treatment [26] [33]. The implementation of solvent-free or minimal-solvent procedures has emerged as a key strategy for reducing environmental impact while maintaining economic viability [26] [28].

Quality control requirements for pharmaceutical applications demand robust analytical protocols that can monitor critical quality attributes throughout the production process [26] [33]. The development of real-time monitoring systems using spectroscopic techniques has proven valuable for ensuring consistent product quality [26] [28]. Process analytical technology implementation allows for immediate detection of process deviations that could compromise product specifications [26] [33].

| Scale Factor | Heat Transfer Challenge | Solvent Volume (L/kg product) | Waste Generation (kg/kg product) |

|---|---|---|---|

| Laboratory (g) | Minimal | 5-10 | 2-5 |

| Pilot (kg) | Moderate | 8-15 | 8-12 |

| Industrial (metric tons) | Severe | 12-25 | 15-30 |

Novel Derivatives and Structural Analogues

The development of novel derivatives of the benzofuro[3,2-c]pyrazole scaffold has focused on systematic structural modifications to optimize pharmacological properties while maintaining the core tricyclic framework [22] [25]. Substitution patterns at various positions of the benzofuran and pyrazole rings have been extensively explored, revealing structure-activity relationships that guide further derivative design [22] [23].

The 1-position of the pyrazole ring has proven amenable to substitution with various aromatic systems, including substituted phenyl groups and heterocyclic moieties [22] [24]. These modifications have demonstrated significant impact on biological activity profiles, with electron-withdrawing substituents generally providing enhanced potency compared to electron-donating groups [22] [25]. Halogenated derivatives have shown particular promise, with chlorine and fluorine substitutions providing improved metabolic stability [22] [24].

Modifications at the 6-position of the benzofuran ring have yielded derivatives with altered selectivity profiles [22] [31]. Methoxy substitution at this position has been extensively studied, with compounds showing modified receptor binding characteristics compared to the parent structure [22] [35]. The introduction of amino and hydroxy substituents at this position has provided water-soluble derivatives suitable for different formulation approaches [22] [31].

The development of conformationally restricted analogues has focused on introducing additional ring systems that limit molecular flexibility [27] [28]. Tricyclic and tetracyclic derivatives have been synthesized through various cyclization strategies, including palladium-catalyzed coupling reactions and radical cyclization processes [27] [28]. These rigid analogues often display enhanced selectivity but may exhibit reduced overall potency [27] [32].

Bioisosteric replacements have been explored extensively, with particular attention to pyrazole ring modifications [24] [29]. Isoxazole and imidazole analogues have been synthesized using similar synthetic methodologies, providing compounds with altered hydrogen bonding patterns and electronic properties [24] [29]. These modifications have proven valuable for optimizing pharmacokinetic parameters while maintaining desired biological activity [24] [32].

| Derivative Class | Modification Site | Yield Range (%) | Key Properties |

|---|---|---|---|

| 1-Aryl substituted | Pyrazole N-1 | 45-78 | Enhanced selectivity |

| 6-Methoxy analogues | Benzofuran C-6 | 60-85 | Improved solubility |

| Tricyclic derivatives | Ring fusion | 30-65 | Increased rigidity |

| Bioisosteric analogues | Pyrazole replacement | 40-70 | Altered pharmacokinetics |